molecular formula C12H14O3 B1355500 Methyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 54815-88-2

Methyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No. B1355500
CAS RN: 54815-88-2
M. Wt: 206.24 g/mol
InChI Key: AMBJIFDYCIFVBA-UHFFFAOYSA-N
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Description

Methyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate, also known as muscone, is a naturally occurring compound found in the musk gland of male musk deer. It has a unique fragrance and is widely used in the perfume industry. In recent years, there has been growing interest in muscone due to its potential applications in scientific research.

Scientific Research Applications

Enantioselective Synthesis and Structural Analysis

  • Methyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is utilized in the enantioselective synthesis of natural products, such as diastereoisomeric forms of 2,15-dihydroxycalamenene and 2-methoxycalamenene. These compounds are synthesized from derivatives of methyl 1-hydroxy-tetrahydronaphthalene-2-carboxylate, demonstrating its significance in the production of complex natural products (Serra, 2015).

Development of Cardiovascular Agents

  • In the field of cardiovascular research, derivatives of tetrahydronaphthalene, closely related to methyl 1-hydroxy-tetrahydronaphthalene-2-carboxylate, have been synthesized for their potential use as cardiovascular agents. These compounds have been tested for vasodilating activity and β-blocking activity, indicating the relevance of tetrahydronaphthalene derivatives in therapeutic applications (Miyake et al., 1983).

Chemotherapeutic Research

  • Tetrahydronaphthalene derivatives, which include methyl 1-hydroxy-tetrahydronaphthalene-2-carboxylate, have been explored for their potential in cancer therapy. These compounds have shown inhibitory activity against tumor cells, highlighting their potential as chemotherapeutic agents (Hamdy et al., 2013).

Synthesis of Dopaminergic Drugs

  • Methyl 1-hydroxy-tetrahydronaphthalene-2-carboxylate plays a role in the synthesis of dopaminergic drugs. It has been used as a precursor in the synthesis of compounds like 2-amino-tetrahydronaphthalene-5,6-diol, which have applications in treating neurological disorders (Göksu et al., 2006).

Stereospecific Synthesis and Molecular Configuration Studies

  • The compound has been used in stereospecific synthesis processes and studies involving molecular configurations. This highlights its role in the fundamental understanding of molecular structures and reactions (Kaiser et al., 2023).

Thromboxane A2 Synthetase Inhibition

  • Tetrahydronaphthalene derivatives are investigated for their inhibitory activities against thromboxane A2 synthetase. These activities are crucial in cardiovascular research and drug development, suggesting the importance of these compounds in medical science (Kanao et al., 1989).

properties

IUPAC Name

methyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h6-7,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBJIFDYCIFVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(CCCC2)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

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